(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride
Übersicht
Beschreibung
(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, commonly known as 3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride, is a piperidine derivative used in a variety of scientific research applications. It is a chiral molecule with two enantiomers, 3S4R and 3R4S, and is often used in asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride has been widely used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of biologically active compounds, and as a reagent in the synthesis of other piperidine derivatives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
Target of Action
Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the serotonin reuptake transporter (SERT) . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many mental health disorders .
Mode of Action
The compound acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can help alleviate symptoms of disorders such as depression and anxiety .
Biochemical Pathways
The primary biochemical pathway affected by Defluoro Paroxetine, Hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic activity . The downstream effects of this include mood regulation, as serotonin is a key neurotransmitter involved in maintaining mood balance .
Pharmacokinetics
After oral administration, Defluoro Paroxetine, Hydrochloride is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . The compound exhibits nonlinear pharmacokinetics, with its characteristics altering with dosage, leading to increased exposure over time .
Result of Action
The primary result of the action of Defluoro Paroxetine, Hydrochloride is the alleviation of symptoms of disorders such as depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the enhancement of serotonergic activity via the inhibition of serotonin reuptake .
Action Environment
The action, efficacy, and stability of Defluoro Paroxetine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . Furthermore, genetic polymorphisms, particularly those affecting the CYP2D6 enzyme, can influence the compound’s metabolism and, consequently, its efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride has several advantages for use in lab experiments. It is a commercially available reagent, and it is relatively inexpensive. It is also easy to use, and the reaction is generally high yielding. However, it has some limitations. The reaction requires an organic solvent, and the product must be purified by recrystallization.
Zukünftige Richtungen
There are several potential future directions for the study of 3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride. Further research could be done to better understand the mechanism of action and the biochemical and physiological effects of the compound. Research could also be done to develop new methods for the synthesis of the compound, and to explore its potential applications in other fields. Additionally, further research could be done to investigate the potential toxicity and irritation of the compound.
Synthesemethoden
3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride is synthesized by the reaction of 4-phenylpiperidine with 1,3-dioxaindan-5-yloxy in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile, and the resulting product is purified by recrystallization. The reaction is generally carried out at room temperature, and the yield of the product is typically high.
Biochemische Analyse
Biochemical Properties
Defluoro Paroxetine, Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 . Defluoro Paroxetine, Hydrochloride and its metabolites are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .
Cellular Effects
Defluoro Paroxetine, Hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In post-stroke depression patients, treatment with Paroxetine, a related compound, was found to effectively improve nerve growth factor (NGF), human neurotrophin-4 (NT-4), brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), homocysteine (Hcy), and noradrenaline (NE) levels .
Molecular Mechanism
The molecular mechanism of action of Defluoro Paroxetine, Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The central point of the pharmacodynamic analysis is based on the molecular mechanism of binding Defluoro Paroxetine, Hydrochloride to various therapeutic targets .
Temporal Effects in Laboratory Settings
The effects of Defluoro Paroxetine, Hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. For instance, chronic adolescent fluoxetine treatment has been found to have positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .
Metabolic Pathways
Defluoro Paroxetine, Hydrochloride is involved in metabolic pathways, including interactions with enzymes or cofactors. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 .
Eigenschaften
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKTAGGMBYJOB-NBLXOJGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394842-91-1 | |
Record name | Desfluoroparoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.